N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide
Description
N-Benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring, a chloro substituent at the para position of the benzamide core, and N-benzyl and N-methyl groups on the amide nitrogen. Tetrazole rings are widely used in medicinal chemistry as bioisosteres for carboxylic acids due to their similar acidity (pKa ~4.5–5.0) and metabolic stability . While direct evidence for its synthesis or applications is absent in the provided materials, its structural analogs (e.g., benzimidazole- and triazole-containing benzamides) suggest applications in drug discovery, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs .
Properties
IUPAC Name |
N-benzyl-4-chloro-N-methyl-2-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-21(10-12-5-3-2-4-6-12)16(23)14-8-7-13(17)9-15(14)22-11-18-19-20-22/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRMCBLBFAVNFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide involves several steps. One common method starts with the preparation of the tetrazole ring. This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride or iodine . The resulting tetrazole intermediate is then subjected to further reactions to introduce the benzyl, chloro, and methyl groups.
Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. Microwave-assisted synthesis has been reported to be efficient for the preparation of tetrazole derivatives, providing shorter reaction times and higher yields . Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can lead to the formation of the corresponding methoxy derivative.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions. Oxidizing agents such as hydrogen peroxide can convert the tetrazole to its corresponding oxo derivative.
Cycloaddition Reactions: Tetrazoles are known to undergo [3+2] cycloaddition reactions with alkynes and alkenes, forming triazoles and other heterocyclic compounds.
Common reagents used in these reactions include sodium azide, zinc chloride, iodine, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Tetrazole derivatives are known for their pharmacological activities, including antihypertensive, anti-inflammatory, and antimicrobial properties. This compound may serve as a lead structure for the development of new therapeutic agents.
Materials Science: Tetrazole-containing compounds have been explored for their use in energetic materials and as ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The benzyl and chloro substituents may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide and related compounds:
Structural and Functional Analysis
Heterocyclic Rings: Tetrazole vs. Benzimidazole derivatives () exhibit NH groups capable of hydrogen bonding, whereas tetrazole’s NH is absent in the 1H-tautomer, reducing hydrogen-bond donor capacity . Substituent Effects: The 4-chloro group in the target compound and ’s analog likely increase electrophilicity at the benzamide core, influencing reactivity in substitution or coupling reactions. In contrast, nitro and methoxy groups in ’s compounds enhance electron-withdrawing and donating effects, respectively .
Synthetic Routes :
- Tetrazole Formation : The target compound’s tetrazole ring may be synthesized via [2+3] cycloaddition between nitriles and sodium azide, a common method for tetrazole synthesis. This contrasts with ’s triazole-containing compounds, which utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") .
- Amide Bond Formation : All analogs employ amide coupling (e.g., benzoyl chloride with amines), but the N-benzyl and N-methyl groups in the target compound may require selective alkylation steps to avoid over-substitution .
Biological Implications :
- Antimicrobial Activity : ’s triazole-benzamides show moderate activity against E. coli, attributed to the nitro group’s electrophilic properties and thiazole’s planar aromaticity. The target compound’s tetrazole may offer improved metabolic stability over triazoles but lacks nitro groups, which could reduce antimicrobial potency .
- Metal Coordination : Benzimidazole-containing analogs () possess N,O-bidentate directing groups suitable for metal-catalyzed C–H functionalization, whereas the tetrazole’s lone pair on N2 may coordinate metals differently .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
